![molecular formula C25H29BrN4OS B2997616 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1185042-81-2](/img/structure/B2997616.png)
2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a complex organic molecule with several functional groups. It contains a spiro[4.5]decane ring, which is a type of spirocyclic compound where two rings of different sizes share a single atom. The molecule also contains a triaza (nitrogen-containing) group, a thio (sulfur-containing) group, and an acetamide group. The presence of a bromophenyl group indicates that the compound contains a bromine atom attached to a phenyl ring.
Synthesis Analysis
While I couldn’t find a specific synthesis for this compound, similar compounds are often synthesized through methods such as palladium-catalyzed decarboxylation1. This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners1.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the bromophenyl group could undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or coupling reactions. The acetamide group could participate in hydrolysis or condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. These properties could include solubility, melting point, boiling point, and reactivity.Scientific Research Applications
Analgesic and Anti-inflammatory Applications
Studies have evaluated the analgesic and anti-inflammatory activities of compounds structurally related to the compound of interest. For instance, compounds with bromophenyl azo derivatives have shown significant activity comparable to standard drugs like pentazocine and aspirin, indicating their potential as effective pain relievers and anti-inflammatory agents (N. Gopa, E. Porchezhian, G. Sarma, 2001).
Anticancer Activity
Research into new 1-thia-azaspiro[4.5]decane derivatives and their derived compounds has demonstrated moderate to high inhibition activities against various cancer cell lines, including HepG-2, PC-3, and HCT116, highlighting the potential of these compounds in cancer therapy (E. M. Flefel, W. El‐Sayed, A. Mohamed, W. El-Sofany, H. Awad, 2017).
Antimicrobial Activity
Compounds incorporating elements of the compound of interest have been investigated for their antimicrobial activity. Novel sulphonamide derivatives, for example, have shown good antimicrobial activity, with certain compounds displaying high activity towards most strains in the study (Asmaa M. Fahim, Eman H. I. Ismael, 2019).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, the presence of a bromine atom could potentially make the compound hazardous to handle without proper safety precautions.
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. This could involve in-depth studies using various analytical techniques and testing the compound in relevant biological or chemical systems.
Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more accurate and detailed analysis, specific studies on the compound would be needed.
properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN4OS/c1-3-18-5-11-21(12-6-18)27-22(31)17-32-24-23(19-7-9-20(26)10-8-19)28-25(29-24)13-15-30(4-2)16-14-25/h5-12H,3-4,13-17H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKONPCRFQXWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)CC)N=C2C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

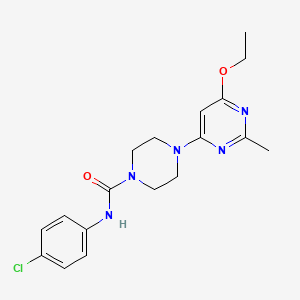
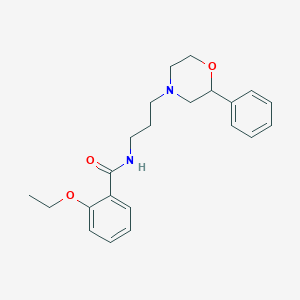
![2-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2997537.png)
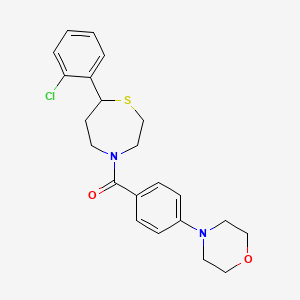
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2997542.png)
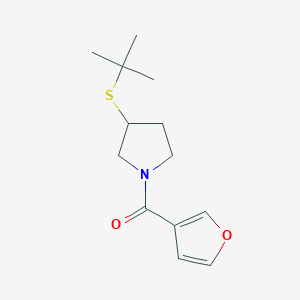
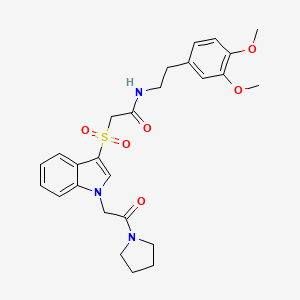
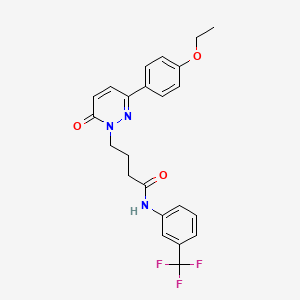
![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2997548.png)
![3-[Bis(2-methoxyethyl)carbamoyl]benzenesulfonyl fluoride](/img/structure/B2997549.png)
![2-[1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2997550.png)
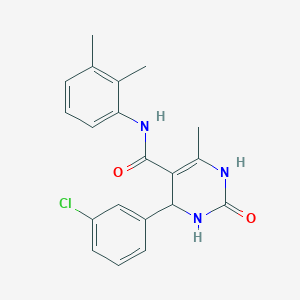
![N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2997554.png)
![2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2997556.png)